Nicotinuric Acid

Description

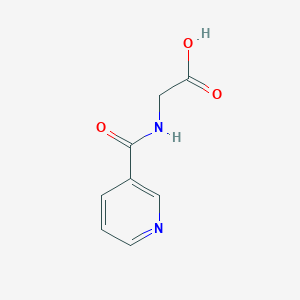

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-2-1-3-9-4-6/h1-4H,5H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSGKPYXQINNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207022 | |

| Record name | Nicotinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nicotinuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

583-08-4 | |

| Record name | Nicotinuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-3-ylcarbonyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77V5315PIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicotinuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Nicotinuric Acid: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin), is a significant metabolite in both endogenous and xenobiotic metabolic pathways. Its formation is a key route for the detoxification and excretion of excess nicotinic acid. This technical guide provides an in-depth exploration of the mechanisms underlying this compound synthesis, detailing both the biological and chemical pathways. This document includes a comprehensive review of the enzymatic processes, relevant quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate a deeper understanding for researchers in drug development and metabolic studies.

Introduction

This compound is an acylglycine compound that plays a crucial role in various metabolic processes, including glycolysis, gluconeogenesis, and the citric acid cycle.[1] It is the primary catabolic product of nicotinic acid and serves as a reliable index for nicotinic acid biotransformation in the liver.[1] The formation of this compound is a critical detoxification pathway, converting nicotinic acid into a more water-soluble form for efficient renal excretion.[2] Recent studies have also implicated urinary this compound levels as a potential biomarker for metabolic syndrome, showing a positive correlation with BMI, blood pressure, and plasma levels of HbA1c, total cholesterol, LDL-C, and triglycerides.[1]

Biological Synthesis of this compound

The in-vivo synthesis of this compound is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells.[3][4] This pathway is analogous to the formation of other acyl-glycine compounds, such as hippuric acid from benzoic acid.[3]

Enzymatic Pathway

The biological synthesis involves the activation of nicotinic acid to its coenzyme A thioester, followed by the transfer of the nicotinoyl group to glycine.

Step 1: Activation of Nicotinic Acid

Nicotinic acid is first activated to nicotinoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, requires adenosine triphosphate (ATP) for energy, and coenzyme A (CoA) as the acyl carrier.[3]

-

Reaction: Nicotinic acid + ATP + CoA → Nicotinoyl-CoA + AMP + Pyrophosphate

Step 2: Glycine Conjugation

The nicotinoyl group is then transferred from nicotinoyl-CoA to the amino group of glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[3][5]

-

Reaction: Nicotinoyl-CoA + Glycine → this compound + CoA

The overall synthesis is dependent on a suitable source of energy (ATP), and while added CoA can enhance the synthesis, it is not an absolute requirement in some experimental preparations, likely due to endogenous CoA pools.[3]

Signaling Pathway Diagram

Figure 1: Enzymatic synthesis of this compound.

Chemical Synthesis of this compound

Several chemical methods for the synthesis of this compound have been reported. These are particularly relevant for producing standards for analytical purposes and for in-vitro studies.

Synthesis from Methyl Nicotinate

One documented laboratory-scale synthesis involves the reaction of methyl nicotinate with hydroxylamine.[3]

Reaction Scheme:

-

Preparation of Nicotinoylhydroxamic Acid: Methyl nicotinate is reacted with hydroxylamine hydrochloride in the presence of metallic sodium in methanol.

-

Formation of this compound: While the direct conversion to this compound from this intermediate is not fully detailed in the cited text, this method is used to generate a related compound for analytical comparison.

A more direct chemical synthesis would typically involve the acylation of glycine with a nicotinic acid derivative, such as nicotinoyl chloride.

Industrial Synthesis of Nicotinic Acid

The precursor, nicotinic acid, is produced industrially via the oxidation of 3-picoline. This process often involves ammoxidation to form nicotinonitrile, which is then hydrolyzed to nicotinic acid.[2]

Chemical Synthesis Workflow

Figure 2: A general workflow for the chemical synthesis of this compound.

Quantitative Data

The synthesis of this compound by an enzyme preparation from rat kidney mitochondria is dependent on several factors, as summarized in the table below.

| Incubation Mixture Components | This compound Synthesized (µmole/30 min.) |

| Complete System | 0.15 |

| - Nicotinic acid | 0.00 |

| - Glycine | 0.00 |

| - ATP | 0.00 |

| Complete System + 40 units CoA | 0.225 |

| Table 1: Requirements for this compound Synthesis. Data sourced from Jones, 1959.[3] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the methodology described for rat-kidney mitochondria preparations.[3]

1. Enzyme Preparation:

-

Mitochondria are isolated from rat kidneys by differential centrifugation.

-

The mitochondria are then lysed to release the soluble enzymes.

2. Incubation Mixture:

-

The standard incubation mixture (total volume of 1 ml) contains:

- Phosphate buffer (pH 7.4)

- Magnesium chloride

- ATP

- Nicotinic acid

- Glycine

- Enzyme preparation

-

Optional: Coenzyme A can be added to enhance the reaction rate.

3. Incubation Conditions:

-

The reaction mixtures are incubated in centrifuge tubes at 38°C for 30 minutes.[3]

-

The synthesis proceeds linearly for approximately 30 minutes.[3]

4. Deproteinization and Analysis:

-

After incubation, the reaction is stopped by placing the tubes in a boiling water bath to denature the enzymes.

-

The mixture is then centrifuged to pellet the precipitated protein.

-

A sample of the supernatant is taken for the estimation of this compound.

5. Estimation of this compound:

-

This compound in the supernatant is estimated using a colorimetric method. This typically involves reaction with a reagent that produces a colored product, which can be quantified spectrophotometrically.[3]

Chemical Synthesis of Nicotinoylhydroxamic Acid

This protocol is for the synthesis of a related compound used for analytical comparison.[3]

1. Reagents:

-

Hydroxylamine hydrochloride

-

Metallic sodium

-

Dry methanol

-

Methyl nicotinate

2. Procedure:

-

Dissolve hydroxylamine hydrochloride (0.14 g; 2 m-moles) and metallic sodium (0.1 g; 4 m-moles) separately in minimal volumes of dry methanol.

-

Mix these two solutions.

-

Add a solution of methyl nicotinate (0.14 g; 1 m-mole) in 2 ml of dry methanol to the mixture.

-

Allow the mixture to stand at room temperature for 6 hours.

-

Neutralize the reaction mixture to pH 6-8 with methanolic HCl.

-

Filter off the precipitated NaCl and wash the precipitate with methanol.

-

The filtrate, containing nicotinoylhydroxamic acid, is made up to a final volume of 20 ml with methanol and stored at -15°C.

Conclusion

The synthesis of this compound is a well-characterized process, both biologically and chemically. The enzymatic pathway, involving the activation of nicotinic acid to nicotinoyl-CoA and subsequent conjugation with glycine by GLYAT, is a crucial mechanism for nicotinic acid metabolism and detoxification. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating this pathway, developing new therapeutic agents that interact with niacin metabolism, or utilizing this compound as a biomarker for metabolic diseases. The provided diagrams offer a clear visual representation of these complex processes, aiding in their comprehension and application in further research.

References

- 1. This compound: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. portlandpress.com [portlandpress.com]

- 4. [Formation of this compound as a means of regulating nicotinic acid metabolism in vivo in tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

A Technical Guide to Nicotinuric Acid: From Discovery to Modern Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin or vitamin B3), has been a subject of scientific inquiry for decades. Initially identified as a major metabolite of nicotinic acid, its role in human physiology and disease has become a topic of renewed interest. This technical guide provides an in-depth exploration of the discovery and historical context of this compound research, presenting key experimental findings, detailed methodologies, and a summary of its evolving significance in the scientific community.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of nicotinic acid. While nicotinic acid was first synthesized in 1867, its nutritional importance as the anti-pellagra factor was not recognized until the late 1930s. Subsequent research into the metabolism of nicotinic acid led to the identification of its various metabolites, with this compound emerging as a significant product of its detoxification and excretion pathway.

Early studies in the mid-20th century were pivotal in elucidating the enzymatic synthesis of this compound. The foundational work of researchers like K.M. Jones and Schachter & Taggart laid the groundwork for understanding the biochemical reactions involved in its formation. These investigations revealed that the synthesis of this compound is not a simple conjugation but a two-step enzymatic process analogous to the formation of hippuric acid.

The Enzymatic Synthesis of this compound

The primary pathway for this compound synthesis involves the activation of nicotinic acid to its coenzyme A (CoA) thioester, followed by the transfer of the nicotinoyl group to glycine. This process is catalyzed by two key enzymes.

Signaling Pathway for this compound Synthesis

Caption: Enzymatic synthesis of this compound from nicotinic acid.

Key Experiments and Methodologies

The following sections detail the seminal experiments that were instrumental in understanding this compound synthesis.

Experiment 1: In Vitro Synthesis of this compound (Based on Jones, 1959)

This experiment demonstrated the enzymatic synthesis of this compound from its precursors in a cell-free system.

Experimental Protocol:

-

Enzyme Preparation: An enzyme preparation was obtained from ox-liver mitochondria.

-

Incubation Mixture: The reaction mixture was prepared in centrifuge tubes with the following components in a final volume of 1 ml:

-

Nicotinic acid

-

Glycine

-

ATP

-

CoA

-

Enzyme preparation

-

-

Incubation: The tubes were incubated at 38°C for 30 minutes.

-

Deproteinization: The reaction was stopped by placing the tubes in a boiling water bath, followed by centrifugation to remove precipitated proteins.

-

Estimation of this compound: The supernatant was analyzed for this compound content using a chromatographic method.

Quantitative Data from In Vitro Synthesis:

| Condition | This compound Synthesized (µmol/30 min) |

| Complete System | >0 (synthesis observed) |

| Minus Nicotinic Acid | 0 |

| Minus Glycine | 0 |

| Minus ATP | 0 |

| Minus CoA | Synthesis observed, but 50% lower than with added CoA |

Experiment 2: Assay of Glycine N-Acylase Activity (Based on Schachter & Taggart, 1954)

This spectrophotometric assay was developed to measure the activity of glycine N-acylase, the enzyme responsible for the second step in this compound synthesis.

Experimental Protocol:

-

Reaction Mixture: The assay was conducted in a final volume of 3 ml containing:

-

Benzoyl-CoA (as a substrate analog for nicotinoyl-CoA)

-

Glycine

-

Potassium phosphate buffer (pH 8.0)

-

Purified glycine N-acylase enzyme preparation

-

-

Spectrophotometric Measurement: The decrease in absorbance at 280 nm, which corresponds to the cleavage of the thioester bond of benzoyl-CoA, was measured using a Beckman DU spectrophotometer.

-

Calculation of Activity: Enzyme activity was calculated based on the rate of decrease in optical density.

Workflow for Glycine N-Acylase Activity Assay:

Caption: Workflow for the spectrophotometric assay of Glycine N-Acylase.

Analytical Methods for this compound Determination

The methods for quantifying this compound have evolved significantly over time, from early colorimetric and chromatographic techniques to highly sensitive mass spectrometry-based assays.

Historical and Modern Analytical Techniques:

| Method | Principle | Era of Primary Use |

| Paper Chromatography | Separation based on differential partitioning between a stationary and mobile phase, followed by visualization. | Mid-20th Century |

| Colorimetric Methods | Reaction of nicotinic acid metabolites with reagents to produce a colored compound, quantified by absorbance. | Mid-20th Century |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a column with UV or fluorescence detection. | Late 20th Century |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method combining HPLC separation with mass spectrometric detection for unambiguous identification and quantification. | 21st Century |

Physiological and Clinical Significance

Initially considered primarily an excretory product, recent research has highlighted the potential of this compound as a biomarker for various metabolic conditions.

-

Metabolic Syndrome: Studies have shown a positive correlation between urinary this compound levels and markers of metabolic syndrome, including body mass index, blood pressure, and adverse lipid profiles.[1]

-

Insulin Resistance: Elevated levels of this compound have been associated with insulin resistance and an increased risk of type 2 diabetes.[1]

-

Cardiovascular Disease: The link between this compound and dyslipidemia suggests a potential role as a biomarker for cardiovascular disease risk.[1]

Quantitative Data from a Metabolomics Study:

| Parameter | This compound Level (Mean ± SEM, x 10³ mAU) | P-value |

| Diabetes Status | ||

| With Diabetes (n=25) | 221 ± 31 | 0.0268 |

| Without Diabetes (n=37) | 152 ± 13 | |

| Overweight Status | ||

| Overweight (BMI ≥ 24 kg/m ², n=40) | 221 ± 23 | 0.0265 |

| Not Overweight (BMI < 24 kg/m ², n=23) | 144 ± 18 | |

| Blood Pressure | ||

| High Blood Pressure (n=40) | 238 ± 28 | 0.0269 |

| Normotensive (n=28) | 154 ± 19 |

Data adapted from a study on this compound as a marker for metabolic syndrome.[1]

Future Directions

The historical context of this compound research provides a strong foundation for future investigations. The development of advanced analytical techniques allows for more precise and high-throughput measurement of this compound and its related metabolites. Future research is likely to focus on:

-

Elucidating the precise mechanisms by which this compound levels are regulated and how they contribute to the pathophysiology of metabolic diseases.

-

Validating this compound as a clinical biomarker for early diagnosis, risk stratification, and monitoring of therapeutic interventions for metabolic syndrome and related disorders.

-

Exploring the potential therapeutic modulation of this compound pathways for the management of metabolic diseases.

Conclusion

From its discovery as a primary metabolite of nicotinic acid to its emerging role as a potential biomarker for metabolic disease, the scientific journey of this compound has been one of continuous evolution. The foundational research conducted in the mid-20th century provided the essential biochemical understanding of its synthesis, while modern analytical and clinical studies are now beginning to unravel its complex physiological and pathological significance. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the historical context, experimental details, and quantitative data necessary to appreciate the depth of this compound research and to inspire future investigations into its role in human health and disease.

References

Nicotinuric Acid: A Comprehensive Technical Review of its Biological Significance Beyond a Metabolic Byproduct

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinuric acid, traditionally viewed as the primary detoxification metabolite of nicotinic acid (niacin), is emerging as a molecule of significant biological relevance. While its role as a catabolic product is well-established, recent metabolomic studies have illuminated its potential as a key biomarker and a pathogenic factor in metabolic syndrome and its progression to type 2 diabetes and atherosclerotic cardiovascular disease. This technical guide provides an in-depth review of the biological functions of this compound that extend beyond its identity as a simple metabolite. It summarizes the quantitative data linking this compound to various pathophysiological parameters, details the experimental protocols for its analysis, and presents signaling and metabolic pathways through visual diagrams to facilitate a deeper understanding of its evolving role in human health and disease.

Introduction

Nicotinic acid (niacin or vitamin B3) is a crucial nutrient and a widely used therapeutic agent for dyslipidemia. Its metabolism in the liver primarily involves two pathways: an amidation pathway leading to the formation of nicotinamide and its derivatives, and a conjugation pathway. The latter involves the conjugation of nicotinic acid with glycine to form this compound (NUA), a process that facilitates its excretion. For many years, NUA was considered a biologically inert end-product. However, this perspective is being challenged by new evidence suggesting that NUA levels are closely associated with metabolic dysregulation. This document consolidates the current understanding of this compound's functions, with a particular focus on its role as a biomarker and its potential involvement in disease pathogenesis.

This compound as a Biomarker for Metabolic Syndrome

The most significant biological function of this compound to emerge in recent years is its strong association with metabolic syndrome. A key study has demonstrated that urinary this compound levels are positively correlated with several cardiometabolic risk factors.

Quantitative Correlation with Clinical Parameters

The following table summarizes the quantitative findings from a study that investigated the relationship between urinary this compound levels and various markers of metabolic syndrome.

| Clinical Parameter | Correlation with Urinary this compound | Significance (p-value) |

| Body Mass Index (BMI) | Positive | < 0.05 |

| Blood Pressure | Positive | < 0.05 |

| Total Cholesterol (TC) | Positive | < 0.05 |

| LDL-Cholesterol (LDL-C) | Positive | < 0.05 |

| Triglycerides (TG) | Positive | < 0.05 |

| Glycated Hemoglobin (HbA1c) | Positive | < 0.05 |

| High-Sensitivity C-Reactive Protein (hs-CRP) | Positive | < 0.05 |

| HDL-Cholesterol (HDL-C) | Negative | < 0.05 |

Table 1: Summary of correlations between urinary this compound and metabolic syndrome parameters.

Furthermore, the study found significantly higher urinary this compound levels in subjects with diabetes (HbA1c ≥6.5% or receiving diabetes medications) compared to those without diabetes (221 ± 31 vs. 152 ± 13 × 10³ mAU, P = 0.0268)[1]. These findings strongly suggest that elevated this compound is a hallmark of a dysfunctional metabolic state.

Metabolic Pathways and Synthesis of this compound

Understanding the biological significance of this compound requires an appreciation of its metabolic origins. NUA is synthesized from nicotinic acid in a two-step enzymatic process primarily in the liver.

-

Activation of Nicotinic Acid: Nicotinic acid is first activated to nicotinoyl-CoA by the enzyme acyl-CoA synthetase. This reaction requires ATP and Coenzyme A.

-

Glycine Conjugation: Nicotinoyl-CoA then reacts with glycine, catalyzed by the enzyme glycine N-acyltransferase, to form this compound and release Coenzyme A.

This pathway is a primary route for the detoxification and elimination of excess nicotinic acid.

Potential Pathogenic Role of this compound

The strong correlation between this compound levels and metabolic syndrome suggests that it may be more than just a passive bystander. While direct evidence of this compound's signaling roles is currently limited, several hypotheses can be proposed based on its chemical nature and the context in which it is elevated.

-

Marker of Acyl-CoA Accumulation: As an acylglycine, elevated urinary this compound may reflect an accumulation of its precursor, nicotinoyl-CoA, and potentially other acyl-CoA esters in the mitochondria. Such accumulation is indicative of mitochondrial stress and impaired fatty acid oxidation, which are central to the pathophysiology of insulin resistance and metabolic syndrome.

-

Indirect Effects: The biological effects attributed to nicotinic acid may, in part, be mediated by this compound. However, further research is needed to deconvolve the specific effects of the parent compound versus its metabolite. A study in rats that directly administered this compound focused on its pharmacokinetic properties, which were found to be linear, in contrast to the capacity-limited elimination of nicotinic acid[1]. This suggests that this compound is efficiently cleared, but does not rule out the possibility of it having biological activity before clearance.

Experimental Protocols

The quantification of this compound is crucial for its study as a biomarker. The following provides a general methodology for the analysis of this compound in biological samples.

Quantification of this compound in Urine by HPLC

Objective: To measure the concentration of this compound in urine samples.

Methodology:

-

Sample Collection: Collect 24-hour or spot urine samples from subjects. Store samples at -80°C until analysis.

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant 1:10 with ultrapure water.

-

Filter the diluted sample through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of 95% 50 mM potassium phosphate buffer (pH 3.0) and 5% methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 262 nm.

-

Quantification: Prepare a standard curve using known concentrations of pure this compound. Calculate the concentration in the urine samples by comparing their peak areas to the standard curve.

-

Conclusion and Future Directions

The role of this compound in biology is expanding from that of a simple metabolite to a significant biomarker of metabolic health. The strong and consistent correlation between urinary this compound levels and the key components of metabolic syndrome provides a valuable tool for researchers and clinicians. While the direct biological functions and signaling pathways of this compound remain to be fully elucidated, its measurement offers a window into the metabolic state of an individual.

Future research should focus on:

-

Investigating the direct effects of this compound on various cell types, including hepatocytes, adipocytes, and endothelial cells, through in vitro studies.

-

Conducting animal studies involving the direct administration of this compound to observe its effects on metabolic parameters.

-

Exploring whether this compound can modulate the activity of receptors or enzymes involved in metabolic regulation.

A deeper understanding of the biological activities of this compound will be critical for the development of new diagnostic and therapeutic strategies for metabolic diseases.

References

The Biochemical Journey from Tryptophan to Nicotinuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic conversion of the essential amino acid L-tryptophan to nicotinuric acid represents a crucial intersection of nutrient metabolism and xenobiotic detoxification. This technical guide provides an in-depth exploration of the biochemical cascade, beginning with the rate-limiting entry of tryptophan into the kynurenine pathway and culminating in the formation of this compound. We present a comprehensive overview of the key enzymes, their kinetic properties, and detailed experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers investigating the roles of this pathway in health and disease, and for professionals in drug development targeting these enzymatic processes.

Introduction

The formation of this compound from tryptophan is a multi-step biological process that begins with the catabolism of tryptophan via the kynurenine pathway to produce nicotinic acid (niacin, Vitamin B3). Subsequently, nicotinic acid is conjugated with the amino acid glycine to form this compound, a metabolite primarily excreted in the urine. This pathway is not only fundamental for de novo NAD+ biosynthesis but also plays a significant role in the metabolism of excess tryptophan and the detoxification of nicotinic acid when present in pharmacological concentrations.[1][2] Understanding the intricacies of this pathway is paramount for research in nutrition, metabolic disorders, and pharmacology.

The Kynurenine Pathway: Tryptophan to Nicotinic Acid

The conversion of L-tryptophan to nicotinic acid is a major catabolic route, accounting for approximately 95% of tryptophan degradation.[3] This intricate pathway, known as the kynurenine pathway, involves a series of enzymatic reactions primarily occurring in the liver.

Key Enzymes and Intermediates

The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan, catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[4][5] TDO is predominantly found in the liver, while IDO has a broader tissue distribution.[4] The pathway then proceeds through several intermediates, including kynurenine, 3-hydroxykynurenine, and quinolinic acid, before yielding nicotinic acid mononucleotide, a precursor to NAD+ and nicotinic acid.[4]

A critical enzyme in this cascade is kynureninase, which catalyzes the hydrolysis of L-kynurenine to anthranilic acid and L-alanine.[6] The efficiency of these enzymatic conversions is crucial in determining the flux through the pathway and the ultimate yield of nicotinic acid.

Quantitative Enzyme Kinetics

The catalytic efficiencies of the key enzymes in the kynurenine pathway are presented in Table 1. This data provides a quantitative basis for understanding the substrate affinities and turnover rates that govern the metabolic flow from tryptophan to nicotinic acid.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |

| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | ~190 | Not explicitly stated | Human (recombinant) | [4] |

| Indoleamine 2,3-dioxygenase (IDO1) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 s⁻¹ (kcat) | Human (recombinant) | [7][8] |

| Kynureninase | L-Kynurenine | 1.5 | 16 s⁻¹ (kcat) | Pseudomonas fluorescens | [6] |

Note: Vmax values can vary significantly based on enzyme purity and assay conditions. kcat is reported where Vmax in nmol/min/mg is unavailable.

Formation of this compound from Nicotinic Acid

The final stage of the pathway involves the conjugation of nicotinic acid with glycine. This is a two-step process that activates nicotinic acid and then transfers it to glycine.

Enzymatic Conjugation

The first step is the activation of nicotinic acid to nicotinyl-CoA, a reaction catalyzed by nicotinate-CoA ligase (also known as medium-chain acyl-CoA synthetase). This reaction requires ATP and Coenzyme A.

The second step involves the transfer of the nicotinyl group from nicotinyl-CoA to glycine, forming this compound. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) .[9][10] This enzyme is primarily located in the mitochondria of liver and kidney cells.[2]

Quantitative Enzyme Kinetics

The kinetic parameters for the enzymes involved in the conjugation of nicotinic acid with glycine are summarized in Table 2.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Tissue | Reference |

| Nicotinate-CoA Ligase | Nicotinic Acid | Data not readily available | Data not readily available | ||

| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA (analogue for Nicotinyl-CoA) | 96.6 | 500-1200 | Human (recombinant) | [2][11] |

| Glycine N-acyltransferase (GLYAT) | Glycine | 500 - 2900 | Human Liver | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Indoleamine 2,3-dioxygenase (IDO1) Activity Assay

This protocol is adapted from commercially available kits and published literature.[1][12][13]

Materials:

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

30% (w/v) Trichloroacetic acid (TCA)

-

96-well microplate

-

Spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold IDO1 Assay Buffer containing protease inhibitors. Centrifuge to remove debris and determine the protein concentration of the supernatant.[12]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing IDO1 Assay Buffer, ascorbic acid (final concentration ~20 mM), methylene blue (final concentration ~10 µM), and catalase (final concentration ~200 units/mL).

-

Enzyme and Substrate Addition: Add the cell lysate or purified recombinant IDO1 to the reaction mixture. Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 30% TCA.

-

Kynurenine Measurement:

-

Spectrophotometric Method: After stopping the reaction, incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine. Centrifuge the plate and measure the absorbance of the supernatant at 321 nm.[13]

-

HPLC Method: Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amount of kynurenine produced.[13]

-

Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol is based on the colorimetric assay described by van der Westhuizen et al. (2021).[14]

Materials:

-

Tris-acetate buffer (25 mM, pH 8.0)

-

5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Recombinant human GLYAT enzyme

-

Glycine

-

Benzoyl-CoA (as a substrate analogue for nicotinyl-CoA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-acetate buffer and DTNB (final concentration 100 µM).

-

Enzyme Addition: Add a known amount of purified recombinant GLYAT protein (e.g., 2 µg) to each well.

-

Substrate Addition: Add glycine (e.g., 20 mM) and benzoyl-CoA (e.g., 80 µM) to initiate the reaction.

-

Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 412 nm for 20 minutes. The absorbance change is due to the reaction of the released Coenzyme A with DTNB.

-

Data Analysis: Calculate the enzyme activity based on the rate of change of absorbance, using the molar extinction coefficient of the DTNB-CoA adduct.

HPLC Method for this compound Quantification in Urine

This protocol is a general guide based on established methods for analyzing organic acids in biological fluids.[15][16][17][18]

Materials:

-

Urine sample

-

Internal standard (e.g., a structurally similar, non-endogenous compound)

-

Acetonitrile or methanol for protein precipitation

-

Formic acid or other acid for mobile phase modification

-

HPLC system with a C18 reverse-phase column and UV or MS detector

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

To a known volume of urine supernatant, add a known amount of internal standard.

-

Precipitate proteins by adding 2-3 volumes of cold acetonitrile or methanol.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for this compound (e.g., ~260 nm) or mass spectrometry for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Determine the concentration of this compound in the urine sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the processes involved.

Figure 1. Biochemical pathway of this compound formation from L-tryptophan.

Figure 2. Experimental workflow for the IDO1 activity assay.

Figure 3. Workflow for quantification of this compound in urine by HPLC.

Conclusion

The metabolic pathway from tryptophan to this compound is a complex and highly regulated process with significant implications for human health. This technical guide has provided a detailed overview of the key enzymatic steps, their kinetics, and practical experimental protocols for their investigation. The structured presentation of quantitative data in tables and the visualization of pathways and workflows aim to equip researchers and drug development professionals with the necessary information to further explore the roles of this pathway in various physiological and pathological conditions. Future research should focus on elucidating the kinetic properties of all enzymes with their native substrates under physiological conditions to refine our understanding of this important metabolic route.

References

- 1. abcam.com [abcam.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA | MDPI [mdpi.com]

- 15. Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mybiosource.com [mybiosource.com]

- 17. Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bevital.no [bevital.no]

What is the metabolic fate of nicotinic acid in the human body?

An In-depth Technical Guide to the Metabolic Fate of Nicotinic Acid in the Human Body

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for human health. It serves as a primary precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2] These coenzymes are indispensable, participating in over 400 enzymatic reactions, more than any other vitamin-derived coenzyme.[3] NAD+ and NADP+ are central to cellular metabolism, acting as critical cofactors in redox reactions vital for energy production, biosynthesis, and the maintenance of cellular redox balance.[1] Beyond its physiological role, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia due to their favorable effects on the lipid profile.[4] Understanding the metabolic journey of nicotinic acid—from absorption to excretion—is fundamental for researchers, scientists, and drug development professionals to optimize its therapeutic applications and mitigate potential adverse effects.

Absorption

Dietary nicotinic acid is almost completely absorbed, even at very high doses of 3–4 grams.[3] The primary site of absorption is the small intestine.[5] The uptake mechanism in human intestinal epithelial cells is a specialized, pH-dependent, carrier-mediated process that operates efficiently at physiological (micromolar) concentrations.[6] This process is sodium-independent but highly reliant on an acidic extracellular pH.[6]

Distribution

Once absorbed, nicotinic acid is transported through the bloodstream to various tissues.[5] All tissues can convert the absorbed niacin into its primary metabolically active form, NAD+.[3] NAD+ can then be phosphorylated to NADP+ in all tissues except for skeletal muscle.[3] Some excess niacin is taken up by red blood cells, which form a circulating reserve pool.[3]

The gut microbiome also plays a significant role in nicotinic acid homeostasis. Gut bacteria can synthesize nicotinic acid and also convert host-derived nicotinamide back into nicotinic acid, which can then be reabsorbed and utilized by host tissues for NAD+ synthesis.[7][8][9] This interplay highlights a symbiotic relationship that contributes to the body's overall niacin pool.[7]

Metabolism

The metabolism of nicotinic acid in the human body follows two principal dose-dependent pathways: the Preiss-Handler pathway for conversion to NAD+, and a conjugation pathway. At physiological doses, the conversion to NAD+ is predominant. At pharmacological doses, the conjugation pathway becomes more significant.

Main Metabolic Pathways

Nicotinic acid has two primary metabolic fates:

-

Amidation Pathway (Conversion to NAD+): This is a high-affinity, low-capacity pathway where nicotinic acid is converted into the essential coenzyme NAD+.[10]

-

Conjugation Pathway: This is a low-affinity, high-capacity pathway where nicotinic acid is conjugated with the amino acid glycine to form nicotinuric acid (NUA).[10] This pathway is more prominent with immediate-release, high-dose formulations of nicotinic acid.[10][11]

The diagram below illustrates the major metabolic routes of nicotinic acid.

The Preiss-Handler Pathway: Synthesis of NAD+

The conversion of nicotinic acid to NAD+ occurs via a three-step enzymatic process known as the Preiss-Handler pathway.[2][12][13]

-

Step 1: Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN).[2][12]

-

Step 2: Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD).[2][12]

-

Step 3: Finally, the glutamine-dependent NAD+ synthetase (NADS) amidates NAAD to form NAD+.[2][13]

This pathway is crucial for maintaining the cellular pool of NAD+, which is vital for hundreds of metabolic reactions.[3]

Catabolism and Formation of Excretory Metabolites

Excess nicotinic acid and NAD+ are catabolized for excretion. NAD+ is broken down, releasing nicotinamide (NAM).[14] In the liver, NAM is methylated by nicotinamide N-methyltransferase (NNMT) to yield N1-methylnicotinamide (MNA).[3][15] MNA is subsequently oxidized by aldehyde oxidase into two primary products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PY).[11][15] These methylated metabolites, along with this compound and any unchanged nicotinic acid, constitute the major forms excreted in the urine.[3][11] The levels of these urinary metabolites are often used as biomarkers to assess niacin status.[16][17]

Excretion

The primary route of elimination for nicotinic acid and its metabolites is through the kidneys via urinary excretion.[11] Following a pharmacological dose, approximately 88% is eliminated by the kidneys as either unchanged nicotinic acid or its main metabolite, this compound.[11] The profile of excreted metabolites is highly dependent on the dose and formulation. With unmodified (immediate-release) nicotinic acid, the excretion of this compound is significantly higher, whereas with time-release formulations, the formation of nicotinamide-derived metabolites like 2-PYR is more pronounced.[14]

Quantitative Data Summary

The pharmacokinetic parameters of nicotinic acid can vary based on dosage and formulation. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Condition/Comment | Source |

| Peak Plasma Conc. (Cmax) | 15 to 30 µg/mL | Following a single 1-gram oral dose. | [11] |

| 2.42 µg/mL | 1000 mg oral dose in patients with chronic kidney disease. | [18] | |

| Time to Peak (Tmax) | 30 to 60 minutes | Following a single 1-gram oral dose. | [11] |

| 3.0 hours | 1000 mg oral dose in patients with chronic kidney disease. | [18] | |

| Plasma Half-Life (t½) | 20 to 45 minutes | For nicotinic acid. | [11] |

| 1.3 hours | For this compound. | [18] | |

| 4.3 hours | For nicotinamide. | [18] | |

| Urinary Excretion | ~88% of dose | As unchanged nicotinic acid or this compound. | [11] |

| 3.2% of recovered dose | As unchanged nicotinic acid. | [18] | |

| 11.6% of recovered dose | As this compound. | [18] | |

| 16.0% of recovered dose | As N1-methylnicotinamide (MNA). | [18] | |

| 37.9% of recovered dose | As N1-methyl-2-pyridone-5-carboxamide (2-PYR). | [18] | |

| Urinary Metabolite Ratios | 4-PY excretion is ~1/4 of MNA and ~1/9 of 2-PYR. | In Japanese students on a self-selected diet. | [19] |

Experimental Protocols: Metabolite Quantification

The analysis of nicotinic acid and its metabolites in biological matrices like plasma and urine typically requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique.

Objective

To simultaneously quantify nicotinic acid (NA), nicotinamide (NAM), this compound (NUA), N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PYR), and N1-methyl-4-pyridone-5-carboxamide (4-PY) in human plasma or urine.[20][21]

Methodology

-

Sample Preparation:

-

Plasma: A 100 µL plasma sample is subjected to protein precipitation by adding 200 µL of acetonitrile.[21] After vortexing and centrifugation, the supernatant is transferred to a new tube and evaporated to dryness under nitrogen.[21] The residue is then reconstituted in the initial mobile phase.[21]

-

Urine: Urine samples may require a purification step to remove interfering compounds.[22] This can be achieved using solid-phase extraction (SPE) with a mixed-mode anion exchange cartridge.[22]

-

-

Chromatographic Separation (HPLC):

-

Column: A C18 or a cyano-propyl (CNRP) column is often used for separation.[21][23]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[21]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[20]

-

Run Time: The total run time is optimized for complete separation of all analytes, often within 15 minutes.[21]

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]+ for each analyte.[21]

-

Detection Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode.[21] This involves monitoring specific precursor ion to product ion transitions for each analyte and internal standard, ensuring high specificity and sensitivity.

-

Example Transitions:

-

Nicotinic Acid: m/z 124 -> 80

-

Nicotinamide: m/z 123 -> 80

-

MNA: m/z 137 -> 94

-

2-PYR: m/z 153 -> 110[21]

-

-

-

Quantification:

-

Calibration curves are constructed by analyzing standard solutions of known concentrations. The concentration of analytes in the biological samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[20]

-

References

- 1. What is the mechanism of Niacin? [synapse.patsnap.com]

- 2. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Absorption, transport and metabolism of niacin | PPSX [slideshare.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. NAD precursors cycle between host tissues and the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota functions: metabolism of nutrients and other food components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 12. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 14. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human biomarkers for measuring niacin intake and status | OpeN-Global | King’s College London [kcl.ac.uk]

- 17. kcl.ac.uk [kcl.ac.uk]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in humans consuming a self-selected food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. refp.cohlife.org [refp.cohlife.org]

- 23. researchgate.net [researchgate.net]

a chemical structure and properties of nicotinuric acid.

An In-depth Technical Guide on Nicotinuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NUA) is a primary metabolite of nicotinic acid (niacin, vitamin B3), formed through the conjugation of nicotinic acid with the amino acid glycine. This biotransformation primarily occurs in the liver and is a key pathway for the detoxification and excretion of excess nicotinic acid.[1] While historically viewed as an inactive end-product, recent metabolomic studies have implicated this compound in various physiological and pathological processes, including metabolic syndrome, insulin resistance, and cardiovascular disease.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, along with relevant experimental protocols.

Chemical Structure and Identifiers

This compound, chemically known as 2-(pyridine-3-carbonylamino)acetic acid, is classified as an N-acylglycine.[3] Its structure consists of a pyridine ring (from nicotinic acid) linked to a glycine molecule via an amide bond.

| Identifier | Value | Source |

| IUPAC Name | 2-(pyridine-3-carbonylamino)acetic acid | [3] |

| Synonyms | Nicotinoylglycine, N-Nicotinylglycine | [3][4] |

| CAS Number | 583-08-4 | [3][4] |

| Molecular Formula | C8H8N2O3 | [3][4] |

| PubChem CID | 68499 | [3] |

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | [3][4] |

| Physical Description | Solid | [3] |

| Solubility | In DMSO: ~50 mg/mL, In Water: ~1.56 mg/mL (requires sonication) | [5] |

| Plasma Half-life | Approximately 1.3 hours | [6] |

| Excretion | Primarily in urine | [6][7] |

Biological Role and Metabolism

This compound is the major catabolic product of nicotinic acid and serves as a reliable indicator of nicotinic acid biotransformation in the liver.[1] The formation of this compound is a crucial step in the metabolism of pharmacologic doses of niacin.[8]

Metabolic Pathway

The metabolic conversion of nicotinic acid to this compound is a two-step process. First, nicotinic acid is activated to nicotinyl-CoA. Subsequently, the enzyme glycine N-acyltransferase catalyzes the transfer of the nicotinyl group from nicotinyl-CoA to glycine, forming this compound.

Biological Significance

Recent research has highlighted a positive correlation between urinary this compound levels and several components of metabolic syndrome, including body mass index (BMI), blood pressure, total cholesterol, LDL-C, and triglycerides.[1] Conversely, a negative correlation with HDL-C levels has been observed.[1] These findings suggest that this compound may be more than just an inert metabolite and could play a role in the pathophysiology of metabolic syndrome and related cardiovascular diseases.[1][2]

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a general protocol for the simultaneous determination of nicotinic acid and its metabolites, including this compound, in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11]

5.1.1. Sample Preparation

-

Plasma Separation: Collect whole blood in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

-

Protein Precipitation: To a known volume of plasma (e.g., 1 mL), add a protein precipitating agent like acetonitrile.[11]

-

Extraction: Alternatively, for cleaner samples, solid-phase extraction (SPE) can be employed.[9]

-

Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed. Collect the supernatant.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

5.1.2. HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system equipped with a C18 column is typically used.[11]

-

Mobile Phase: A common mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile.[10][11]

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[9]

-

Quantification: Quantification is achieved using selected ion monitoring (SIM) of specific precursor and product ion pairs for this compound and an internal standard.[9]

Signaling Pathways and Potential Mechanisms of Action

While nicotinic acid's effects are partly mediated through receptors like GPR109A, the direct signaling roles of this compound are less understood.[12][13] However, as an acylglycine, it may reflect mitochondrial acyl-CoA metabolism.[1] Accumulation of acyl-CoAs can impact insulin signaling and lipid metabolism.[1] Therefore, elevated this compound could be an indicator of mitochondrial stress or altered energy metabolism.

Further research is necessary to elucidate the precise signaling pathways in which this compound may be involved and to determine whether it is a passive biomarker or an active participant in metabolic dysregulation.

Conclusion

This compound, the primary glycine conjugate of nicotinic acid, is an important metabolite in the context of both nutrition and pharmacology. Its emerging association with metabolic syndrome warrants further investigation into its potential role as a biomarker and its physiological effects. The analytical methods described provide a robust framework for the accurate quantification of this compound in biological matrices, which will be essential for future research in this area.

References

- 1. This compound: A potential marker of metabolic syndrome through a metabolomics-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. This compound | C8H8N2O3 | CID 68499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. glpbio.com [glpbio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

- 10. researchgate.net [researchgate.net]

- 11. [Determination of nicacid and its metabolites in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinuric acid, the glycine conjugate of nicotinic acid (niacin or vitamin B3), is a well-established metabolite in human biochemistry. Its presence in biological fluids is often considered an indicator of nicotinic acid metabolism. However, its relationship with nicotine, the primary psychoactive alkaloid in tobacco, is frequently a point of inquiry, largely due to the historical chemical synthesis of nicotinic acid from nicotine. This technical guide provides an in-depth exploration of the metabolic pathways of both nicotine and nicotinic acid, clarifying the nature and extent of their relationship in human physiology. While chemically linked in the laboratory, the in vivo metabolic connection in humans is not direct. This document will detail the primary metabolic fates of nicotine, the biotransformation of nicotinic acid to this compound, and present relevant quantitative data and experimental methodologies.

Core Tenets of Nicotine and Nicotinic Acid Metabolism

Nicotine metabolism in humans is a complex process primarily occurring in the liver, with the enzyme cytochrome P450 2A6 (CYP2A6) playing a central role. The vast majority of nicotine, approximately 70-80%, is converted to cotinine.[1][2][3][4] Cotinine itself is further metabolized, primarily to trans-3'-hydroxycotinine.

Conversely, nicotinic acid has two main metabolic fates: the formation of nicotinamide adenine dinucleotide (NAD) and the conjugation with glycine to form this compound.[5] The conversion to this compound is considered a detoxification pathway. While the names "nicotine" and "nicotinic acid" are etymologically linked due to the initial synthesis of nicotinic acid by the oxidation of nicotine, this does not reflect a significant metabolic pathway in the human body.[5]

The Metabolic Pathway of Nicotine

The metabolism of nicotine is extensive, with multiple identified metabolites. The predominant pathway involves the conversion to cotinine, which serves as a reliable biomarker for nicotine exposure due to its longer half-life compared to nicotine.

Key Enzymes in Nicotine Metabolism:

-

Cytochrome P450 2A6 (CYP2A6): The primary enzyme responsible for the C-oxidation of nicotine to cotinine.[3][4]

-

Aldehyde Oxidase (AOX1): Catalyzes the conversion of nicotine-Δ1'(5')-iminium ion, an intermediate in the formation of cotinine.[3]

-

Uridine Diphosphate-Glucuronosyltransferases (UGTs): Involved in the glucuronidation of nicotine and its metabolites.

-

Flavin-containing Monooxygenase 3 (FMO3): Responsible for the N-oxidation of nicotine to nicotine-N'-oxide.[2]

dot graph "Nicotine Metabolism Pathway" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Nicotine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cotinine [fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_3_Hydroxycotinine [fillcolor="#FBBC05", fontcolor="#202124"]; Nicotine_Imine [label="Nicotine-Δ1'(5')-iminium ion", shape=ellipse]; Nicotine_N_Oxide [label="Nicotine-N'-oxide"]; Nornicotine;

Nicotine -> Nicotine_Imine [label="CYP2A6"]; Nicotine_Imine -> Cotinine [label="Aldehyde Oxidase"]; Cotinine -> trans_3_Hydroxycotinine [label="CYP2A6"]; Nicotine -> Nicotine_N_Oxide [label="FMO3"]; Nicotine -> Nornicotine [label="CYP2A6 (minor)"]; } caption: "Major Metabolic Pathways of Nicotine."

The Metabolic Pathway of Nicotinic Acid to this compound

Nicotinic acid, whether from dietary sources or supplementation, undergoes biotransformation to this compound through a glycine conjugation pathway. This process is a phase II detoxification reaction.

Key Enzymes in this compound Formation:

-

Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme catalyzes the conjugation of glycine with nicotinyl-CoA, the activated form of nicotinic acid, to form this compound.

dot graph "Nicotinic Acid Metabolism" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

Nicotinic_Acid [label="Nicotinic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nicotinyl_CoA [label="Nicotinyl-CoA", shape=ellipse]; Nicotinuric_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycine [shape=plaintext];

Nicotinic_Acid -> Nicotinyl_CoA [label="Acyl-CoA Synthetase"]; Nicotinyl_CoA -> Nicotinuric_Acid [label="Glycine N-acyltransferase (GLYAT)"]; Glycine -> Nicotinuric_Acid; } caption: "Formation of this compound from Nicotinic Acid."

The Limited Link: Nicotine to Nicotinic Acid In Vivo

While the direct oxidation of nicotine to nicotinic acid is a known chemical reaction, it is not a significant metabolic pathway in humans.[5] Studies in the tobacco plant Nicotiana rustica have demonstrated the conversion of nicotine to nicotinic acid.[6][7] Furthermore, certain microbial enzymes, particularly from bacteria like Pseudomonas putida, are capable of degrading nicotine, with nicotinic acid as a potential intermediate.[8][9] This raises the possibility of a minor contribution from the gut microbiota to the formation of nicotinic acid from unabsorbed nicotine. However, this pathway is not considered a primary route of nicotine metabolism in humans.

dot graph "Potential Minor Pathway" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption: "Relationship between Nicotine and this compound Metabolism."

Quantitative Data on Nicotine and Nicotinic Acid Metabolites

The following tables summarize key quantitative data related to the metabolism and excretion of nicotine and nicotinic acid.

Table 1: Pharmacokinetic Parameters of Nicotine and its Major Metabolite, Cotinine

| Parameter | Nicotine | Cotinine | Reference |

| Half-life | ~2 hours | 15-20 hours | [10] |

| Primary Metabolite | Cotinine (~70-80%) | trans-3'-hydroxycotinine | [1][2][4] |

| Urinary Excretion (unchanged) | ~10-15% of dose | ~10-15% of cotinine formed | [1] |

Table 2: Urinary Excretion of Nicotinic Acid and this compound

| Condition | Nicotinic Acid Excretion | This compound Excretion | Reference |

| Oral Pharmacologic Dose | ~88% of a dose is eliminated as unchanged nicotinic acid or this compound. | This compound is the primary metabolite. | [5] |

| Urine pH Influence | Excretion is influenced by urinary pH. | Not specified. | [2][11] |

Experimental Protocols

Quantification of Nicotine and its Metabolites in Biological Samples

Objective: To determine the concentrations of nicotine, cotinine, and trans-3'-hydroxycotinine in plasma, serum, or urine.

Methodology: Isotope-Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry (ID-HPLC-MS/MS)

-

Sample Preparation:

-

Spike the biological sample (e.g., 100 µL of serum) with internal standards (e.g., deuterium-labeled nicotine, cotinine, and trans-3'-hydroxycotinine).

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.[12]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water with formic acid) and an organic component (e.g., methanol with formic acid).

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

-

dot graph "Experimental Workflow for Nicotine Metabolite Analysis" { layout=dot; rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

} caption: "Workflow for Nicotine Metabolite Quantification."

Quantification of this compound in Biological Samples

Objective: To determine the concentration of this compound in plasma or urine.

Methodology: High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

Spike the biological sample with an appropriate internal standard (e.g., an isotopically labeled this compound).

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable HPLC column (e.g., a C18 or HILIC column).

-

Employ an isocratic or gradient elution with a mobile phase tailored to the retention of this compound.

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an ESI source, typically in positive ion mode.

-

Monitor the specific MRM transitions for this compound and its internal standard for quantification.

-

Conclusion

References

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of pH and urine flow on urinary nicotine excretion after smoking cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Nicotinic acid as a metabolite of nicotine in Nicotiana rustica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The enzymes of microbial nicotine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencealert.com [sciencealert.com]

- 10. Nicotine’s Appetite-Suppressing Effects Are Driven by the Gut Microbiota | Technology Networks [technologynetworks.com]

- 11. Nicotine renal excretion rate influences nicotine intake during cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]

Methodological & Application

Application Note: Quantification of Nicotinuric Acid in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinuric acid is a primary metabolite of niacin (Vitamin B3), and its quantification in urine is crucial for assessing niacin status, understanding metabolic pathways, and evaluating the pharmacokinetics of niacin-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of total and free this compound in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses urine sample preparation, including an optional enzymatic hydrolysis step to measure total this compound, followed by instrumental analysis and data processing.

Principle

This method is based on the principle of isotope dilution liquid chromatography-tandem mass spectrometry. Urine samples are first prepared to remove interferences and, if required, treated with β-glucuronidase to hydrolyze conjugated this compound.[1][2][3] An isotopically labeled internal standard is added to account for matrix effects and variations during sample processing. The prepared sample is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a reverse-phase column, and the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank urine matrix.

Materials and Reagents

-

Analytes and Standards:

-

This compound (NUA) reference standard (>98% purity)

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

-

Reagents:

-

Apparatus:

-

LC-MS/MS System (e.g., Agilent 1100 series HPLC with an API 3200 triple quadrupole mass spectrometer or equivalent)[6]

-

Analytical Balance

-

Microcentrifuge

-

Vortex Mixer

-

Nitrogen Evaporation System

-

Incubator or water bath (for hydrolysis)

-

Autosampler Vials

-

Pipettes and general laboratory glassware

-

Experimental Workflows

The following diagram illustrates the analytical workflow for quantifying both free and total this compound in urine samples.

Caption: Workflow for Free and Total this compound Quantification.

Experimental Protocols

Preparation of Standards and Quality Controls (QC)

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) at a concentration of 1 mg/mL in a methanol-water (50:50, v/v) mixture. Store at -20°C.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol-water (50:50, v/v).[7]

-